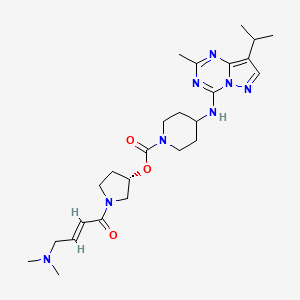
Laninamivir octanoate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laninamivir octanoate-d3 is a derivative of laninamivir octanoate, a prodrug of laninamivir. Laninamivir octanoate is a long-acting neuraminidase inhibitor used in the treatment of influenza. It is particularly effective against oseltamivir-resistant strains of the influenza virus . This compound is a deuterated form, which means that some of the hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of laninamivir octanoate-d3 involves multiple steps, starting from laninamivir. The key steps include the esterification of laninamivir with octanoic acid and the subsequent deuteration of specific hydrogen atoms. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification and deuteration processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Laninamivir octanoate-d3 undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to release laninamivir and octanoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Specific hydrogen atoms can be substituted with deuterium to form this compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing and reducing agents for redox reactions, and deuterium sources for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include laninamivir, octanoic acid, and deuterated derivatives of laninamivir octanoate .
Aplicaciones Científicas De Investigación
Laninamivir octanoate-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving deuterated drugs and their pharmacokinetics.
Biology: Employed in research on influenza virus mechanisms and resistance.
Medicine: Investigated for its potential in treating influenza, especially in cases resistant to other neuraminidase inhibitors.
Industry: Utilized in the development of long-acting antiviral drugs and formulations
Mecanismo De Acción
Laninamivir octanoate-d3 exerts its effects by inhibiting the neuraminidase enzyme of the influenza virus. This inhibition prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus. The deuteration of the compound enhances its stability and prolongs its action in the respiratory tissues .
Comparación Con Compuestos Similares
Similar Compounds
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action but shorter duration of effect.
Oseltamivir: A widely used neuraminidase inhibitor that is less effective against resistant strains.
Uniqueness
Laninamivir octanoate-d3 is unique due to its long-acting nature and effectiveness against oseltamivir-resistant strains. The deuteration further enhances its stability and pharmacokinetic properties, making it a valuable compound in the treatment of influenza .
Propiedades
Fórmula molecular |
C21H36N4O8 |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-3-octanoyloxy-1-(trideuteriomethoxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1/i3D3 |
Clave InChI |
UKTIJASCFRNWCB-KPQPBROHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])O[C@@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)[C@@H](COC(=O)CCCCCCC)O |
SMILES canónico |
CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


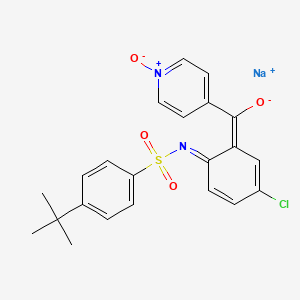
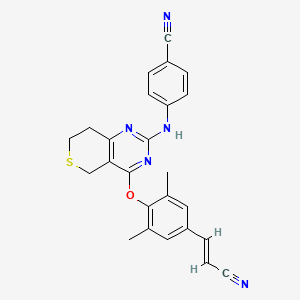
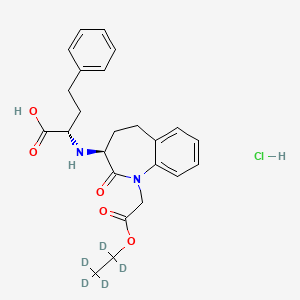
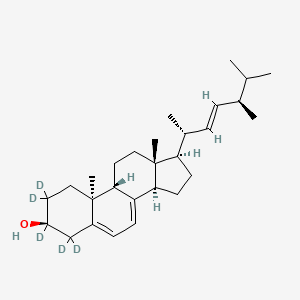
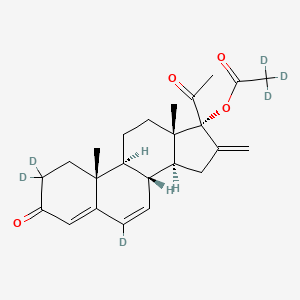
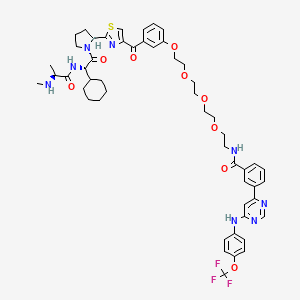

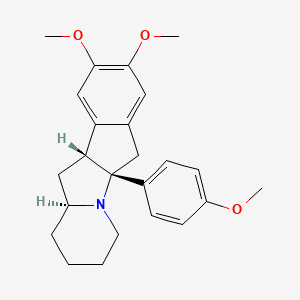
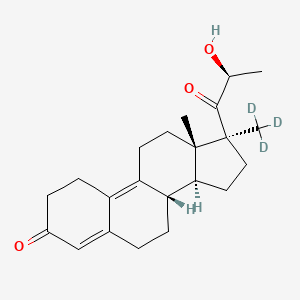
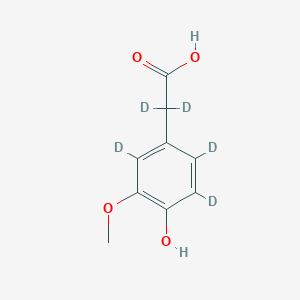
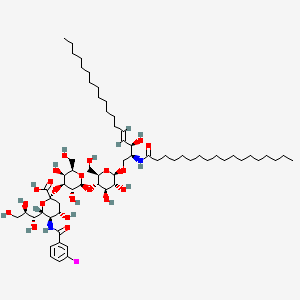
![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)

